N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure features an indole core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with indole-3-carboxaldehyde, followed by the reaction with 4-nitrobenzohydrazide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the nitrobenzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce amines .
Scientific Research Applications
N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to selectively inhibit the COX-2 enzyme, which plays a key role in the inflammatory response . By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A well-known nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
Diclofenac: Another NSAID with anti-inflammatory and analgesic properties.
Uniqueness
N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE is unique due to its specific structure, which allows for selective inhibition of COX-2 without affecting COX-1. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
Properties
Molecular Formula |
C23H16Cl2N4O3 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
N-[(E)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C23H16Cl2N4O3/c24-18-8-5-16(21(25)11-18)13-28-14-17(20-3-1-2-4-22(20)28)12-26-27-23(30)15-6-9-19(10-7-15)29(31)32/h1-12,14H,13H2,(H,27,30)/b26-12+ |
InChI Key |
SJJNWUUWFLNDDU-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=N/NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.